![molecular formula C10H8ClNO B3006155 2-Chloro-3-methoxyquinoline CAS No. 137470-13-4](/img/structure/B3006155.png)
2-Chloro-3-methoxyquinoline
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Overview
Description
2-Chloro-3-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 2-Chloro-3-methoxyquinoline and its analogs has been a topic of interest in recent years . The synthesis often involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyquinoline is represented by the InChI code1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3
. This indicates that the compound is a weakly basic tertiary amine synthetic antimalarial agent which is a 4-aminoquinoline derivative . Chemical Reactions Analysis
The chemistry of 2-Chloro-3-methoxyquinoline and related analogs has been explored in recent years . The reactions are classified as addition, reduction, condensation, and substitution reactions .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyquinoline is a powder with a melting point of 80-81 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
“2-Chloro-3-methylquinoxaline” has been used as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . This compound has been used to synthesize various quinoxaline derivatives by replacing the C-2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “2-Chloro-3-methoxyquinoline” being a derivative of quinoline, can be used in the design of new drugs.
Synthesis of New Compounds
“2-Chloro-3-methylquinoxaline” has been used as a starting point for the synthesis of new compounds . By replacing the chlorine at C-2 with an ether linkage attached to a benzene ring, new quinoxaline derivatives have been synthesized .
Antifungal Activity
Compounds containing the quinoxaline nucleus, such as “2-Chloro-3-methoxyquinoline”, exhibit a broad spectrum of biological activity including antifungal properties .
Antiviral Activity
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess antiviral properties .
Anticancer Activity
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess anticancer properties .
Antituberculosis Activity
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess antituberculosis properties .
Anti-Inflammatory Properties
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess anti-inflammatory properties .
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQNJGPOSEULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxyquinoline |
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